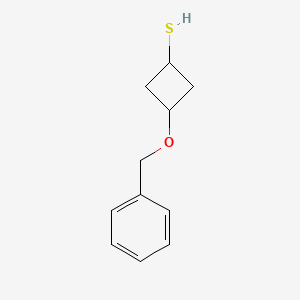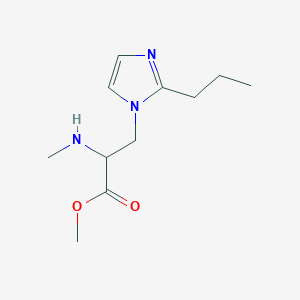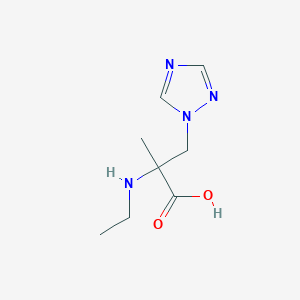
2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route typically includes the following steps :
Mitsunobu Reaction: This reaction involves the use of diisopropylazodicarboxylate (DIAD) and a suitable alcohol to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the triazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
作用機序
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. This compound may also induce apoptosis in cancer cells by interacting with cellular pathways .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different biological activities.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug that also features a triazole moiety.
Uniqueness
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-8(2,7(13)14)4-12-6-9-5-11-12/h5-6,10H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
IKDJRRCUKZOWCZ-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(CN1C=NC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)


![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
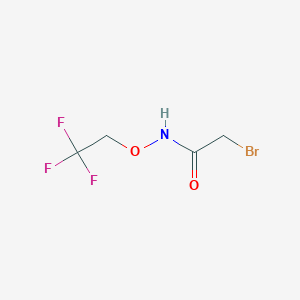
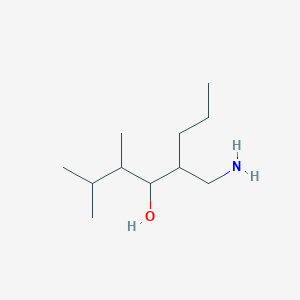
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
